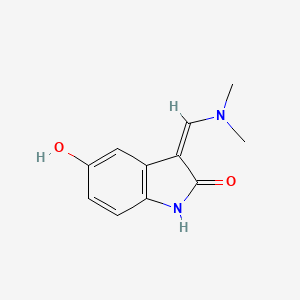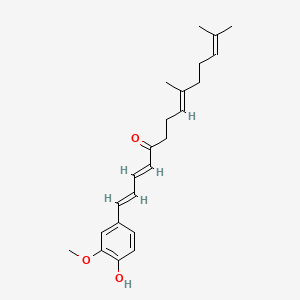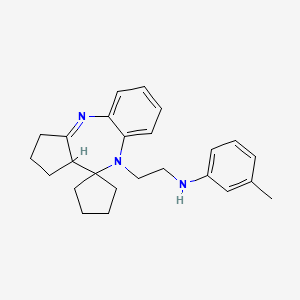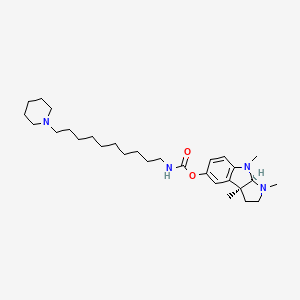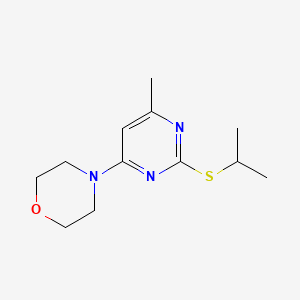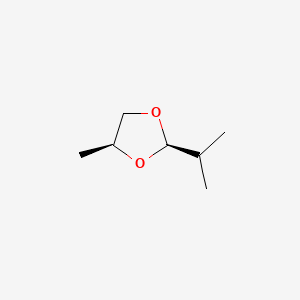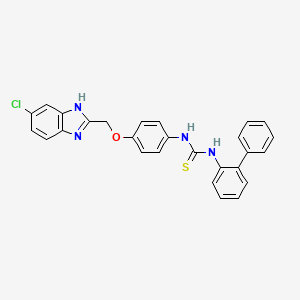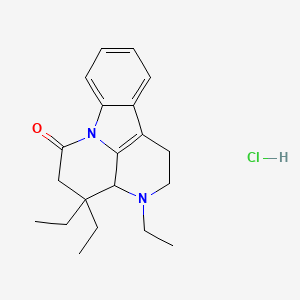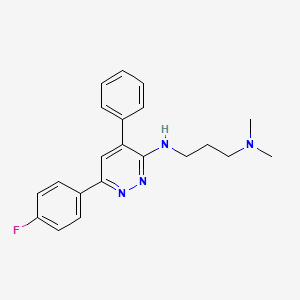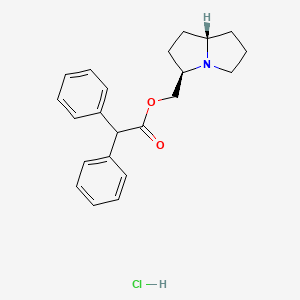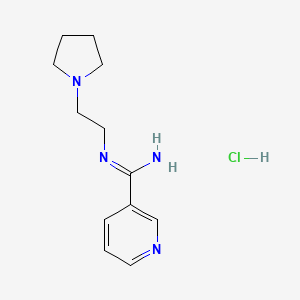
3-Pyridinecarboximidamide, N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyridinecarboximidamide, N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride is a chemical compound with the molecular formula C12H19ClN4. It is known for its unique structure, which includes a pyridine ring and a pyrrolidine moiety. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .
準備方法
The synthesis of 3-Pyridinecarboximidamide, N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride typically involves the reaction of pyridinecarboximidamide with a pyrrolidine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to increase yield and purity .
化学反応の分析
3-Pyridinecarboximidamide, N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
3-Pyridinecarboximidamide, N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Pyridinecarboximidamide, N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
3-Pyridinecarboximidamide, N-(2-(1-pyrrolidinyl)ethyl)-, monohydrochloride can be compared with similar compounds such as:
- 6-(1-Pyrrolidinyl)-3-pyridinecarboximidamide dihydrochloride
- 2-(2,4-Dimethyl-1-pyrrolidinyl)-N’-hydroxy-3-pyridinecarboximidamide
These compounds share structural similarities but may differ in their chemical properties and biological activities.
特性
CAS番号 |
135420-44-9 |
|---|---|
分子式 |
C12H19ClN4 |
分子量 |
254.76 g/mol |
IUPAC名 |
N'-(2-pyrrolidin-1-ylethyl)pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H18N4.ClH/c13-12(11-4-3-5-14-10-11)15-6-9-16-7-1-2-8-16;/h3-5,10H,1-2,6-9H2,(H2,13,15);1H |
InChIキー |
OSFLDURCZPJXAR-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)CCN=C(C2=CN=CC=C2)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



